Ethyl 3-amino-4-(cyclopropylamino)benzoate
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Overview
Description
Ethyl 3-amino-4-(cyclopropylamino)benzoate is an organic compound with a complex structure that includes both amino and ester functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(cyclopropylamino)benzoate typically involves the reaction of ethyl 3-nitro-4-(cyclopropylamino)benzoate with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperatures to ensure complete reduction without over-reduction or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-(cyclopropylamino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ethyl 3-nitro-4-(cyclopropylamino)benzoate.
Reduction: Ethyl 3-amino-4-(cyclopropylamino)benzyl alcohol.
Substitution: Ethyl 3-alkylamino-4-(cyclopropylamino)benzoate.
Scientific Research Applications
Ethyl 3-amino-4-(cyclopropylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-(cyclopropylamino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 3-amino-4-(cyclopropylamino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Also known as benzocaine, this compound is used as a local anesthetic. It differs in the position of the amino group and lacks the cyclopropylamino group.
Ethyl 3-nitro-4-(cyclopropylamino)benzoate: This compound is a precursor in the synthesis of this compound and contains a nitro group instead of an amino group.
The uniqueness of this compound lies in its dual amino groups and the presence of a cyclopropyl ring, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-amino-4-(cyclopropylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)8-3-6-11(10(13)7-8)14-9-4-5-9/h3,6-7,9,14H,2,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRPDXLDQVHEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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